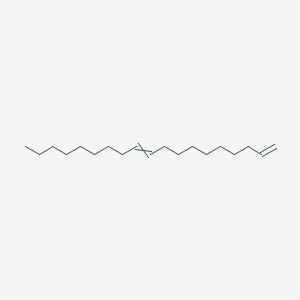

Nonadeca-1,10-diene

Description

Structure

3D Structure

Properties

IUPAC Name |

nonadeca-1,10-diene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h3,18-19H,1,4-17H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUNULKBQJSHFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10710885 | |

| Record name | Nonadeca-1,10-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10710885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65851-04-9 | |

| Record name | Nonadeca-1,10-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10710885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of Nonadecadienes

Polymerization Reactions

Nonadeca-1,10-diene, as an α,ω-diene, is a suitable monomer for various polymerization reactions, leading to the formation of long-chain unsaturated polymers or cyclic structures.

Acyclic Diene Metathesis (ADMET) Polymerization Mechanisms

Acyclic Diene Metathesis (ADMET) is a step-growth condensation polymerization that is highly effective for the polymerization of terminal dienes like this compound. orgoreview.com This method utilizes transition metal catalysts, such as those developed by Grubbs and Schrock, to form linear polymers with the elimination of a small volatile molecule, typically ethylene (B1197577). mdpi.commdpi.com The reaction is driven to completion by the removal of this gaseous byproduct, shifting the equilibrium toward the polymer product. orgoreview.comnumberanalytics.com

The mechanism proceeds through a catalytic cycle involving a metal alkylidene complex. mdpi.com

Initiation/Chain Propagation: The catalyst's metal alkylidene reacts with a terminal double bond of the diene monomer in a [2+2] cycloaddition to form a metallacyclobutane intermediate. caltech.edu

Cycloreversion: This intermediate undergoes a cycloreversion, splitting to form a new double bond and a new metal alkylidene that has incorporated the monomer unit. caltech.edu

Polycondensation: This new, longer-chain metal alkylidene reacts with another diene monomer, repeating the process and extending the polymer chain. With each step, a molecule of ethylene is released when two monomer molecules condense.

ADMET polymerization is known for its functional group tolerance and the ability to produce well-defined, defect-free polymers. orgoreview.commdpi.com The resulting unsaturated polymers contain double bonds within the backbone, which can be used for further modifications. orgoreview.comresearchgate.net Ruthenium-based catalysts are often favored due to their stability and high activity. mdpi.comnumberanalytics.com

| Feature | Description |

| Reaction Type | Step-growth polycondensation |

| Monomer | α,ω-dienes (e.g., this compound) |

| Catalysts | Ruthenium (e.g., Grubbs' catalysts) or Molybdenum alkylidenes mdpi.comnumberanalytics.com |

| Mechanism | [2+2] cycloaddition to form a metallacyclobutane, followed by cycloreversion caltech.edu |

| Byproduct | Volatile ethylene (drives reaction forward upon removal) numberanalytics.com |

| Polymer Product | Linear unsaturated polymer with internal double bonds orgoreview.com |

Ziegler-Natta and Coordination Polymerization of Dienes

Ziegler-Natta catalysis provides another pathway for the polymerization of dienes. These systems, typically comprising a transition metal compound (e.g., from Group IV like titanium) and an organoaluminum co-catalyst, are effective for polymerizing olefins and dienes. libretexts.orgnumberanalytics.com Lanthanide-based catalysts, particularly those using neodymium, have shown high efficiency and stereospecificity for diene polymerization. rsc.orgrsc.org

The general mechanism involves the following steps: orgoreview.com

Catalyst Formation: The reaction between the transition metal component (e.g., TiCl₄) and the organoaluminum co-catalyst (e.g., AlEt₃) forms the active organometallic transition-metal complex. orgoreview.comnumberanalytics.com

Coordination: A π-complex is formed between the diene monomer and the active titanium center. orgoreview.com

Insertion (Carbometalation): The monomer is inserted into the titanium-carbon bond, forming a new, longer alkyl chain attached to the metal center. orgoreview.com

Propagation: Subsequent monomer molecules coordinate and insert in a repeating fashion, leading to the growth of the polymer chain. orgoreview.com

A key advantage of Ziegler-Natta catalysts is their ability to control the stereochemistry of the resulting polymer, potentially yielding isotactic, syndiotactic, or atactic structures depending on the specific catalyst system used. orgoreview.com

| Catalyst System | Components | Characteristics |

| Classical Ziegler-Natta | Transition Metal (e.g., TiCl₄, TiCl₃) + Organoaluminum Compound (e.g., AlEt₃, AlEt₂Cl) libretexts.orgnumberanalytics.com | Can polymerize dienes with remarkable stereoregularity. orgoreview.com Produces linear polymers. orgoreview.com |

| Lanthanide-Based | Neodymium (Nd) precursor (e.g., carboxylates, phosphates) + Activator (co-catalyst) rsc.org | Exhibit high catalytic performance and stereospecificity for diene polymerization. rsc.orgrsc.org |

Ring-Closing Metathesis for Cyclic Polymer Formation

Ring-Closing Metathesis (RCM) is an intramolecular variation of the olefin metathesis reaction. wikipedia.org It is a powerful method for synthesizing unsaturated cyclic compounds from dienes using metal-catalyzed reactions. numberanalytics.comwikipedia.org For a molecule like this compound, RCM would lead to the formation of a large macrocycle. The reaction is driven by the formation of a stable cyclic alkene and the release of volatile ethylene. numberanalytics.com

The mechanism is analogous to other olefin metathesis reactions and proceeds via a reversible catalytic cycle: numberanalytics.comwikipedia.org

Coordination and Cycloaddition: One of the terminal alkene groups of the diene coordinates to the metal alkylidene catalyst and undergoes a [2+2] cycloaddition to form a metallacyclobutane intermediate. numberanalytics.com

Cycloreversion and Rearrangement: The metallacyclobutane opens to form a new linear metal alkylidene attached to the substrate. The second alkene group within the same molecule then coordinates to the metal center.

Ring Closure: A final intramolecular [2+2] cycloaddition followed by cycloreversion releases the cyclic alkene product and regenerates the metal alkylidene catalyst, which can then participate in another cycle. numberanalytics.com

The stereoselectivity (E/Z isomerism) of the resulting double bond in the macrocycle is influenced by the catalyst, ring strain, and the structure of the starting diene. wikipedia.org Ruthenium-based catalysts, such as Grubbs' catalysts, are widely used for RCM due to their high functional group tolerance and stability. numberanalytics.comnih.gov

| Feature | Description |

| Reaction Type | Intramolecular Olefin Metathesis wikipedia.org |

| Substrate | A single diene molecule (e.g., this compound) |

| Catalysts | Ruthenium (e.g., Grubbs' catalysts) or Molybdenum alkylidenes numberanalytics.comnih.gov |

| Mechanism | Involves formation and rearrangement of a metallacyclobutane intermediate numberanalytics.com |

| Products | A cyclic alkene (macrocycle) and volatile ethylene wikipedia.org |

Addition Reactions to Alkene Moieties

The two double bonds in this compound are non-conjugated, meaning they are separated by more than one single bond. As a result, they generally react independently of one another in addition reactions, behaving like simple alkenes. libretexts.orglumenlearning.com

Electrophilic Addition Pathways and Regioselectivity

Electrophilic addition reactions to one of the alkene units in this compound follow Markovnikov's rule. libretexts.orglibretexts.org This rule predicts the regioselectivity of the addition of protic acids like HBr or HCl. iitk.ac.inbyjus.com

The mechanism involves two principal steps: byjus.comlasalle.edu

Protonation and Carbocation Formation: The alkene's π bond acts as a nucleophile, attacking the electrophile (e.g., the hydrogen in HBr). The proton adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. This regioselectivity ensures the formation of the more stable carbocation (a secondary carbocation in this case, rather than a primary one). libretexts.orglibretexts.orgbyjus.com

Nucleophilic Attack: The resulting carbocation is a powerful electrophile, which is then rapidly attacked by the nucleophile (e.g., the bromide ion, Br⁻) to form the final addition product. byjus.comlasalle.edu

For this compound, addition of HBr to the C1-C2 double bond would yield 2-bromononadeca-10-ene as the major product.

| Step | Description | Intermediate/Product |

| 1. Protonation | The C1=C2 double bond attacks HBr. The H⁺ adds to C1 (the carbon with more hydrogens). | A secondary carbocation at C2. |

| 2. Nucleophilic Attack | The bromide ion (Br⁻) attacks the positive charge on the C2 carbocation. | 2-Bromononadeca-10-ene (Major Product) |

Catalytic Hydrogenation and Reduction Strategies

The catalytic hydrogenation of this compound involves the addition of hydrogen across its two double bonds to yield nonadecane (B133392). The process can be controlled to achieve full saturation or partial reduction to the corresponding monoenes. The choice of catalyst, solvent, and reaction conditions is crucial for controlling the selectivity of the hydrogenation process.

For non-conjugated dienes like this compound, selective hydrogenation to a monoene is challenging because the reactivity of the isolated double bonds is similar. rsc.org However, subtle differences in steric hindrance between the terminal (C1=C2) and internal (C10=C11) double bonds can be exploited. Generally, terminal, less-substituted double bonds are hydrogenated more rapidly than more substituted internal double bonds.

A powerful method for the synthesis of cis-dienes is the partial hydrogenation of the corresponding non-conjugated diynes using a poisoned palladium catalyst, such as Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate (B1210297) and quinoline) or Pd/BaSO₄ with quinoline. tandfonline.comtandfonline.com This strategy allows for the stereospecific formation of cis,cis-dienes from diynes. tandfonline.com While this is a synthetic route to dienes, the reverse—selective partial hydrogenation of a diene—can be achieved under carefully controlled conditions. For instance, partial reduction of (Z)-1,10-nonadecadiene has been used as a technique in the structural identification of insect pheromones. researchgate.net

Supramolecular strategies have also emerged for selective hydrogenation. By encapsulating a standard hydrogenation catalyst within a host molecule, it is possible to achieve selectivity based on the steric accessibility of the double bond, allowing for the hydrogenation of a terminal alkene while leaving an internal one intact. acs.org

| Catalyst System | Substrate Type | Primary Product(s) | Key Features |

| Pd/C, PtO₂, Raney Ni | Non-conjugated diene | Alkane (Nonadecane) | Complete saturation of both double bonds. researchgate.net |

| Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂) | Diyne | cis,cis-Diene | Stereospecific reduction to form cis-alkenes. tandfonline.comtandfonline.com |

| Pd/BaSO₄ with Quinoline | Non-conjugated diyne | cis,cis-Diene | Provides access to cis,cis-dienes from diyne precursors. tandfonline.com |

| Supramolecular Catalyst (e.g., encapsulated Rh) | Non-conjugated diene | Monoene (from terminal C=C) | Selectivity is directed by steric accessibility to the catalyst's active site. acs.org |

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for ring formation. The participation of this compound in such reactions is governed by the non-conjugated nature of its double bonds.

Diels-Alder Cycloadditions Involving Diene Scaffolds

The Diels-Alder reaction is a [4+2] cycloaddition that requires a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org A critical requirement for the diene component is the ability to adopt an s-cis conformation, which allows for the necessary orbital overlap in the concerted transition state. libretexts.org

This compound, being a non-conjugated diene, has its double bonds separated by more than one single bond and therefore cannot directly act as the diene component in a Diels-Alder reaction. knowt.comorgosolver.com Its isolated double bonds lack the continuous system of overlapping p-orbitals necessary for the [4+2] cycloaddition mechanism. orgosolver.com

However, a synthetic strategy to enable its participation involves a preliminary isomerization step. Non-conjugated dienes can be converted to their conjugated isomers using transition metal catalysts, such as those based on ruthenium or palladium. researchgate.netfrontiersin.org For example, a tandem isomerization/telomerization process has been reported for long-chain non-conjugated dienes, where the first step is the migration of the double bond to form a conjugated system. frontiersin.orgresearchgate.net

Hypothetical Diels-Alder Reaction Sequence for this compound:

Isomerization: A catalyst, such as RuHCl(PPh₃)₃, could promote the migration of the double bonds in this compound to form a mixture of conjugated isomers (e.g., nonadeca-9,11-diene or nonadeca-10,12-diene). frontiersin.org

Diels-Alder Reaction: The resulting conjugated diene can then react with a suitable dienophile (e.g., maleic anhydride (B1165640), an acrylate) to yield the corresponding cyclohexene (B86901) adduct. wikipedia.org The rate and success of this step would be influenced by the electronic nature of both the newly formed diene and the chosen dienophile. spcmc.ac.in

Other Pericyclic Reactions and Their Stereochemical Outcomes

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu Besides cycloadditions, this class includes electrocyclic reactions and sigmatropic rearrangements.

A prominent sigmatropic reaction for dienes is the Cope rearrangement, a psu.edupsu.edu-sigmatropic shift that occurs in 1,5-dienes. msu.edu This reaction involves the reorganization of six electrons over six atoms to form a new 1,5-diene isomer. As this compound is a 1,10-diene, it does not possess the required 1,5-diene framework to undergo a standard Cope rearrangement.

Another relevant pericyclic reaction is the ene reaction . This reaction involves an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). The reaction proceeds through a six-membered transition state, resulting in the formation of a new sigma bond, the migration of the ene double bond, and the transfer of the allylic hydrogen to the enophile. This compound possesses allylic hydrogens at positions C3, C9, and C12, making it a potential substrate for an ene reaction if treated with a reactive enophile, such as maleic anhydride or diethyl azodicarboxylate. The stereochemical outcome of the ene reaction is predictable, as it is a concerted, suprafacial process.

Transition Metal-Catalyzed Cycloadditions (e.g., [6+2] cycloaddition)

Transition metal catalysts can facilitate cycloadditions that are thermally forbidden or require harsh conditions. williams.eduacs.org These reactions often proceed through multistep mechanisms involving metallacycle intermediates, which bypasses the strict orbital symmetry rules governing pericyclic reactions. pku.edu.cn This allows for a broader range of substrates, including unactivated and non-conjugated π-systems, to participate. williams.eduacs.org

While this compound is not a conjugated system, it could potentially undergo transition metal-catalyzed cycloadditions. For instance, intramolecular [4+2] cycloadditions catalyzed by nickel complexes have been shown to be effective for substrates where the corresponding thermal Diels-Alder reaction fails. williams.edu For an intermolecular reaction involving this compound, the catalyst could first coordinate to the diene and potentially induce isomerization to a conjugated form in situ, or it could form a metallacyclopentane intermediate from one of the double bonds, which could then react with another unsaturated molecule.

The [6+2] cycloaddition is a reaction that typically involves a 6π-electron system (like a cycloheptatriene) and a 2π-electron system to form an eight-membered ring. While direct participation of a non-conjugated diene like this compound in a [6+2] reaction is not typical, transition metal catalysis opens possibilities for novel transformations. For example, rhodium-catalyzed [(4+2)+2] reactions between ene-dienes and alkynes have been developed, showcasing the ability of metals to orchestrate complex multi-component cycloadditions. pku.edu.cn

Functionalization and Derivatization Chemistry of Nonadecadienes

The two double bonds in this compound are sites for various functionalization reactions. A key challenge is achieving selectivity, i.e., modifying one double bond while leaving the other intact.

Selective Epoxidation and Hydroxylation

Selective epoxidation (addition of an oxygen atom to form an oxirane ring) or dihydroxylation (addition of two hydroxyl groups) can be achieved by exploiting the subtle steric and electronic differences between the terminal and internal double bonds or by using directing groups.

Regioselective Dihydroxylation: In non-conjugated dienes, osmium tetroxide (OsO₄) typically favors oxidation of the more electron-rich (more substituted) internal olefin. However, this selectivity can be reversed. Using the bulky ligands of the Sharpless asymmetric dihydroxylation (AD) reagent (AD-mix), selective dihydroxylation of the terminal double bond can be achieved. fau.edu This "reverse" selectivity occurs because a large neighboring group (e.g., a silyl (B83357) ether) can sterically block the internal double bond from approaching the bulky osmium-chiral ligand complex, thus favoring reaction at the less hindered terminal position. fau.edu

Regioselective Epoxidation: Similar strategies can be applied for epoxidation.

Catalytic Epoxidation: Sterically hindered manganese porphyrin catalysts have demonstrated shape-selective epoxidation of the most sterically accessible double bond in non-conjugated dienes. psu.edursc.orgillinois.edu For this compound, this would favor epoxidation of the terminal C1=C2 double bond. psu.edu

Intramolecular Oxygen Delivery: Another approach involves tethering an oxidizing agent to the molecule to direct epoxidation to a specific double bond. For example, an unsaturated oxaziridine (B8769555) can be formed from the parent aldehyde, and subsequent N-quaternization can trigger an intramolecular oxygen transfer, leading to regioselective epoxidation of the nearest double bond. thieme-connect.com

Organocatalysis: Fructose-derived organocatalysts have been shown to effectively mediate the epoxidation of non-conjugated cis-olefins. orgsyn.org

| Method | Reagent/Catalyst | Target Olefin | Principle of Selectivity |

| Asymmetric Dihydroxylation | AD-mix-α/β with a bulky directing group near the internal C=C | Terminal | Steric hindrance from the directing group and bulky catalyst prevents reaction at the internal C=C. fau.edu |

| Catalytic Epoxidation | Sterically hindered Mn(III) Porphyrin / NaOCl | Terminal | The catalyst's shape allows access only to the least sterically hindered double bond. psu.eduillinois.edu |

| Intramolecular Epoxidation | Intramolecular Oxaziridinium Salt | Proximal | Oxygen is delivered to the double bond closest to the tethered oxidizing group. thieme-connect.com |

Cleavage Reactions and Oxidative Transformations

The double bonds in this compound are reactive sites susceptible to cleavage by strong oxidizing agents. Such reactions are fundamental in structural elucidation, breaking the molecule at the C=C bond locations to produce smaller, identifiable carbonyl or carboxyl compounds. Key methods for the cleavage of this non-conjugated diene include ozonolysis and permanganate (B83412) oxidation.

Ozonolysis is a powerful technique for cleaving alkenes. masterorganicchemistry.comslideshare.net The reaction involves treating this compound with ozone (O₃), which initially forms an unstable primary ozonide (molozonide) at each double bond. msu.edu These intermediates rapidly rearrange to more stable secondary ozonides (1,2,4-trioxolanes). msu.edu Subsequent workup of the ozonides determines the final products.

Reductive Workup : Treatment with a mild reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc and water, cleaves the ozonides to yield aldehydes. masterorganicchemistry.com For this compound, the terminal double bond (C1-C2) yields formaldehyde (B43269) and a C18 dialdehyde. The internal double bond (C10-C11) of this C18 intermediate is also cleaved. The final products are formaldehyde (from C1), nonanedial (B3269762) (from C2 to C10), and nonanal (B32974) (from C11 to C19).

Oxidative Workup : If the ozonides are treated with an oxidizing agent like hydrogen peroxide (H₂O₂), any aldehydes formed are further oxidized to carboxylic acids. masterorganicchemistry.com In this case, the terminal C1 carbon is oxidized to carbon dioxide, the fragment from C2 to C10 yields nonanedioic acid, and the fragment from C11 to C19 yields nonanoic acid.

Potassium Permanganate (KMnO₄) Oxidation can also achieve oxidative cleavage, particularly under hot, acidic, or neutral conditions. pdx.edustackexchange.com The reaction proceeds through the formation of a cyclic manganate (B1198562) ester, which then fragments. stackexchange.com Similar to oxidative ozonolysis, the products are ketones or carboxylic acids. For this compound, where the double bonds are not fully substituted, the reaction with hot, acidic KMnO₄ would yield products identical to those from oxidative ozonolysis: carbon dioxide, nonanedioic acid, and nonanoic acid. stackexchange.commasterorganicchemistry.com

Advanced Derivatization for Double Bond Location Analysis (e.g., Dimethyl Disulfide Adducts)

Pinpointing the exact location of double bonds in long-chain unsaturated molecules is a significant analytical challenge. Chemical derivatization followed by gas chromatography-mass spectrometry (GC-MS) is a highly effective strategy. The formation of dimethyl disulfide (DMDS) adducts is a premier technique for this purpose. nih.govnih.gov

The reaction involves the addition of DMDS across the double bonds of this compound, typically catalyzed by iodine. edpsciences.org This process converts the two double bonds into two separate bis(methylthio) groups. For this compound, a diadduct is formed: 1,2-bis(methylthio)nonadecane and 10,11-bis(methylthio)nonadecane moieties within the same molecule, resulting in a tetrakis(methylthio) derivative. The reaction readily forms stable adducts with both terminal and internal double bonds. researchgate.net

The utility of this derivatization becomes apparent during electron ionization mass spectrometry (EI-MS). The resulting DMDS adducts exhibit a clear and predictable fragmentation pattern. researchgate.net The primary cleavage occurs at the carbon-carbon bond between the two carbons bearing the methylthio (SCH₃) groups. nih.gov This fragmentation is highly diagnostic and allows for the unambiguous assignment of the original double bond positions. researchgate.net

For the this compound DMDS diadduct, two key fragmentation events would occur:

Cleavage at the original C1-C2 position : This would yield fragment ions corresponding to the cleavage between C1 and C2 of the derivatized chain.

Cleavage at the original C10-C11 position : A second cleavage between C10 and C11 provides the location of the internal double bond.

The mass-to-charge ratios (m/z) of these specific fragment ions directly reveal the lengths of the hydrocarbon chains on either side of the original double bonds, thus confirming their positions at C1 and C10. researchgate.net This method is particularly powerful for analyzing mixtures of isomers, as the different adducts can be separated by gas chromatography before MS analysis. researchgate.net

Advanced Spectroscopic and Structural Characterization of Nonadeca 1,10 Diene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete map of the proton and carbon framework can be assembled.

High-resolution 1H and 13C NMR spectra provide fundamental information about the chemical environment of each hydrogen and carbon atom in Nonadeca-1,10-diene. The chemical shift (δ), signal multiplicity (splitting pattern), and integration values in 1H NMR, along with the chemical shifts in 13C NMR, are critical for distinguishing this compound from its various positional and stereochemical isomers.

The 1H NMR spectrum is expected to show distinct signals for the protons of the terminal vinyl group (C1-H and C2-H2) and the internal double bond (C10-H and C11-H). The remaining signals correspond to the numerous methylene (B1212753) (CH2) groups of the long alkyl chain and the terminal methyl (CH3) group. Similarly, the 13C NMR spectrum will display unique resonances for the sp2-hybridized carbons of the double bonds and the sp3-hybridized carbons of the aliphatic chain.

Distinguishing between positional isomers, such as a conjugated diene (e.g., nonadeca-1,3-diene) and the non-conjugated this compound, is straightforward. nih.gov Conjugated systems show significantly different chemical shifts for the olefinic protons and carbons compared to isolated double bonds. Stereoisomerism (Z or E) around the internal C10=C11 double bond can be determined by the coupling constant (J-value) between the H-10 and H-11 protons in the 1H NMR spectrum, with J-values for trans-isomers typically being larger than for cis-isomers.

Predicted 1H NMR Data for this compound (in CDCl₃) This table is based on established chemical shift values for similar structural motifs.

| Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Integration |

|---|---|---|---|---|

| H-1 | 5.75-5.85 | ddt | J ≈ 17.0, 10.2, 6.7 | 1H |

| H-2 | 4.90-5.05 | m | - | 2H |

| H-3 | 2.00-2.10 | m | - | 2H |

| H-4 to H-8 | 1.25-1.40 | m | - | 10H |

| H-9 | 1.95-2.05 | m | - | 2H |

| H-10, H-11 | 5.30-5.45 | m | - | 2H |

| H-12 | 1.95-2.05 | m | - | 2H |

| H-13 to H-18 | 1.25-1.40 | m | - | 12H |

Predicted 13C NMR Data for this compound (in CDCl₃) This table is based on established chemical shift values for similar structural motifs.

| Position | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | ~139.1 |

| C-2 | ~114.1 |

| C-3 | ~33.8 |

| C-4 to C-8 | ~28.9-29.6 |

| C-9 | ~27.2 |

| C-10, C-11 | ~130.0 |

| C-12 | ~27.2 |

| C-13 to C-17 | ~29.1-29.7 |

| C-18 | ~31.9 |

| C-19 | ~22.7 |

While 1D NMR provides essential data, 2D NMR experiments are crucial for unambiguously establishing the molecule's connectivity. ic.ac.uk

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.edu For this compound, COSY would show cross-peaks connecting adjacent protons, allowing for the tracing of the entire carbon skeleton from the terminal methyl group (H-19) to the terminal vinyl group (H-1). Key correlations would include H-1/H-2, H-2/H-3, H-9/H-10, and H-11/H-12, confirming the positions of the double bonds relative to the aliphatic chains. emerypharma.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton with its directly attached carbon atom (one-bond ¹H-¹³C correlation). sdsu.edu By combining HSQC data with the assignments from the 1H spectrum, the chemical shift of each corresponding carbon atom can be definitively assigned. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides the final piece of the structural puzzle by showing correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations). sdsu.edu This is particularly useful for connecting fragments separated by quaternary carbons or heteroatoms and for confirming the placement of functional groups. emerypharma.com In this compound, HMBC would show correlations from the olefinic protons (H-1, H-10, H-11) to the allylic carbons (e.g., H-1 to C-3; H-10 to C-8 and C-12), solidifying the assignment of the double bond positions.

Expected Key 2D NMR Correlations for this compound

| Experiment | Key Correlations | Information Gained |

|---|---|---|

| COSY | H-1 ↔ H-2; H-2 ↔ H-3; H-9 ↔ H-10; H-11 ↔ H-12 | Confirms proton connectivity along the carbon chain. |

| HSQC | H-1 ↔ C-1; H-2 ↔ C-2; H-10 ↔ C-10; H-19 ↔ C-19 | Assigns each carbon to its directly attached proton(s). |

| HMBC | H-1 ↔ C-2, C-3; H-10 ↔ C-8, C-9, C-11, C-12 | Confirms the location of double bonds and connects structural fragments. |

High-Resolution 1H and 13C NMR for Positional and Stereochemical Isomerism

Mass Spectrometry

Mass spectrometry is a powerful analytical technique that provides information about the mass, and therefore the molecular formula, of a compound and its fragments.

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass-to-charge ratio (m/z) of an ion with extremely high precision. hilarispublisher.com For this compound, with a molecular formula of C₁₉H₃₆, HRMS can determine its mass to several decimal places. This allows for the calculation of a single, unambiguous elemental composition, distinguishing it from other molecules that may have the same nominal mass.

Molecular Formula: C₁₉H₃₆

Nominal Mass: 264 amu

Calculated Monoisotopic (Exact) Mass: 264.2817 Da

This level of accuracy is crucial for confirming the identity of a synthesized compound or identifying an unknown substance.

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into characteristic fragment ions. The resulting mass spectrum is a fingerprint of the molecule's structure.

For a long-chain alkane or alkene like this compound, the spectrum is expected to show a molecular ion (M⁺•) peak at m/z 264, although it may be weak. The most prominent features are typically clusters of peaks resulting from the cleavage of C-C bonds along the aliphatic chain, with fragments differing by 14 amu (a CH₂ group). libretexts.orgmsu.edu

However, the double bonds in an underivatized alkene can migrate upon ionization, making it difficult to determine their original positions from the fragmentation pattern alone. researchgate.net To overcome this, a common strategy is chemical derivatization. Treatment of the diene with dimethyl disulfide (DMDS) results in the addition of two methylthio (-SCH₃) groups across each double bond. In the mass spectrometer, the resulting derivative fragments predictably via cleavage of the carbon-carbon bond between the two sulfur-bearing carbons. This produces diagnostic ions that unambiguously reveal the original locations of the double bonds at C-1 and C-10. researchgate.net

Predicted Key Mass Spectral Fragments for this compound

| Analyte | m/z of Key Fragment | Identity of Fragment |

|---|---|---|

| This compound | 264 | [C₁₉H₃₆]⁺• (Molecular Ion) |

| 249, 235, 221, etc. | [M - CH₃]⁺, [M - C₂H₅]⁺, [M - C₃H₇]⁺, etc. |

| DMDS Derivative | Diagnostic fragments | Cleavage at original double bond sites (C1-C2 and C10-C11) reveals their positions. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of complex volatile and semi-volatile mixtures. nih.govresearchgate.netamegroups.cn The gas chromatograph first separates the components of a mixture based on their boiling points and interactions with a stationary phase inside a long capillary column. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and a mass spectrum is generated.

This technique has been successfully used to identify this compound in natural extracts. For instance, (Z)-1,10-nonadecadiene was identified as a male-specific compound from the necrophagous beetle Oxelytrum erythrurum. researchgate.net In such studies, identification is achieved by comparing both the retention time (the time it takes for the compound to pass through the GC column) and the mass spectrum of the unknown peak with those of an authentic, synthesized standard of this compound. researchgate.net This dual confirmation provides a very high degree of confidence in the identification.

Fragmentation Pattern Analysis for Structural Features

Vibrational Spectroscopy

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides valuable insights into the molecular structure of this compound by probing the vibrational energy states of its chemical bonds. mdpi.com These techniques are complementary and are fundamental for identifying the characteristic functional groups present in the molecule. mdpi.com

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of bonds. For this compound, the IR spectrum is characterized by absorptions from its two distinct alkene moieties (a terminal C1=C2 double bond and an internal C10=C11 double bond) and its long aliphatic chain.

The key characteristic absorption bands for alkenes are due to the stretching and bending vibrations of the C=C and =C-H bonds. orgchemboulder.com The C-H stretching vibrations associated with the double bonds (vinyl hydrogens) typically appear at wavenumbers above 3000 cm⁻¹, a region distinct from the C-H stretches of the alkane backbone, which occur below 3000 cm⁻¹. orgchemboulder.comdummies.com The C=C double bond stretching vibration gives rise to a moderate band in the 1680-1640 cm⁻¹ region. orgchemboulder.com

The terminal alkene group (R-CH=CH₂) in this compound gives rise to particularly informative bands. In addition to the =C-H and C=C stretching modes, strong out-of-plane (OOP) C-H bending vibrations are expected in the 1000-650 cm⁻¹ range, which is often referred to as the fingerprint region. orgchemboulder.comspectroscopyonline.com For a monosubstituted alkene like the vinyl group at C1, two strong bands are typically observed. For example, in 1-octene, these bands appear at 917 cm⁻¹ and 1044 cm⁻¹. orgchemboulder.com The internal (disubstituted) double bond at C10 also contributes to the C=C stretch and the =C-H stretch, with the exact position and intensity of the C=C stretch depending on its stereochemistry (cis or trans).

The long methylene (-CH₂-) chain of the molecule is identified by its characteristic C-H stretching vibrations just below 3000 cm⁻¹ and its C-H scissoring and rocking bending vibrations around 1465 cm⁻¹ and 1378 cm⁻¹, respectively. orgchemboulder.com

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| =C-H Stretch | Terminal & Internal Alkene | 3100-3000 | Medium-Weak |

| -C-H Stretch | Alkane Chain | < 3000 | Strong |

| C=C Stretch | Terminal & Internal Alkene | 1680-1640 | Medium-Weak |

| -CH₂- Scissoring Bend | Alkane Chain | ~1465 | Medium |

| =C-H Out-of-Plane Bend | Terminal Alkene | 1000-910 and ~990 | Strong |

Data synthesized from general spectroscopic principles for alkenes. orgchemboulder.comlibretexts.org

Raman Spectroscopy for Alkene Vibrational Modes

Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light, known as Raman scattering. edinst.com It serves as an excellent complementary technique to IR spectroscopy because the selection rules are different; vibrations that are weak in IR may be strong in Raman, and vice versa. libretexts.org For a vibrational mode to be Raman active, it must cause a change in the molecule's polarizability. edinst.com

In the analysis of this compound, Raman spectroscopy is particularly effective for identifying the C=C stretching vibrations, which are typically much stronger and more intense in the Raman spectrum than in the IR spectrum. umsl.edu This is especially true for the internal, more symmetrically substituted double bond at the C10 position.

The characteristic Raman bands for alkenes are found in two main regions: the C=C stretching region from 1610-1680 cm⁻¹ and the olefinic C-H stretching region from 3000-3100 cm⁻¹. acs.org The terminal double bond of this compound is expected to show a strong C=C stretching band around 1640 cm⁻¹. acs.org The frequency of the C=C stretch for the internal double bond is sensitive to the substitution pattern and stereochemistry. acs.org The aliphatic C-H stretching modes of the long hydrocarbon chain also produce strong signals in the 2800-3000 cm⁻¹ range. acs.org Because water is a poor Raman scatterer, Raman spectroscopy is well-suited for analyzing samples in aqueous media, although this is less relevant for a hydrophobic molecule like this compound. umsl.edu

Table 2: Predicted Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Relative Intensity |

|---|---|---|---|

| =C-H Stretch | Terminal & Internal Alkene | 3100-3000 | Weak |

| -C-H Stretch | Alkane Chain | 2800-3000 | Strong |

Data synthesized from general spectroscopic principles for alkenes. umsl.eduacs.orgs-a-s.org

X-ray Crystallography for Solid-State Molecular Architecture (for crystalline derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org The technique involves directing a beam of X-rays onto a single crystal; the crystal diffracts the X-rays into a specific pattern of spots. wikipedia.org By analyzing the positions and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal can be generated, revealing atomic positions, bond lengths, and bond angles with high precision. wikipedia.org

For a long-chain, flexible molecule like this compound, obtaining a single crystal suitable for X-ray diffraction can be exceptionally challenging. The conformational flexibility of the long alkyl chain often leads to disorder in the crystal lattice, which is inimical to forming the highly regular structure required for successful crystallographic analysis. wikipedia.org

Consequently, structural studies using X-ray crystallography are more commonly performed on crystalline derivatives of such molecules. Introducing functional groups that can form strong, directional intermolecular interactions (like hydrogen bonds or dipole-dipole interactions) can significantly enhance the likelihood of forming high-quality crystals. For this compound, this could involve creating derivatives such as dicarboxylic acids, amides, or complexes with metal ions.

While no specific X-ray crystal structure for this compound or its simple derivatives appears to be publicly available, studies on similar long-chain dienes provide insight into the potential solid-state architecture. For instance, molecular dynamics simulations of nonadeca-1,18-diene suggest that in the solid or surface-ordered phase, the molecules can aggregate with their chains packed in a hexagonal arrangement. researchgate.net An X-ray diffraction study of a crystalline derivative of this compound would be expected to provide precise data on:

The conformation of the C19 backbone in the solid state.

The stereochemistry (cis/trans) of the internal double bond.

The packing arrangement of the molecules in the crystal lattice.

Precise bond lengths and angles for the entire molecule.

Advanced Structure Elucidation Methodologies

Beyond fundamental spectroscopic techniques, a combination of advanced methodologies is often required for the complete and unambiguous structural elucidation of complex organic molecules like this compound, especially when dealing with isomers or trace amounts isolated from natural sources.

Mass Spectrometry (MS): Mass spectrometry is a crucial tool for determining the molecular weight and formula of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass with enough accuracy to determine the elemental composition. nih.gov While the electron ionization (EI) mass spectra of isomeric dienes can be very similar, specific fragmentation patterns can sometimes hint at the double bond positions. researchgate.net For definitive localization of the double bonds, derivatization techniques are often employed. One such method is dimethyl disulfide (DMDS) derivatization , where DMDS adds across the double bonds, and the subsequent mass spectrum shows characteristic fragmentation patterns that clearly indicate the original positions of the double bonds. researchgate.net Another approach involves partial reduction of the diene followed by analysis. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR are fundamental, advanced NMR techniques provide deeper structural insights.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning all proton and carbon signals and establishing the connectivity of the carbon skeleton.

Nuclear Overhauser Effect (NOE) experiments can be used to determine the stereochemistry of the internal double bond by measuring through-space proximity between protons.

Chemical Synthesis: The definitive confirmation of a proposed structure often comes from the total synthesis of the candidate molecule. researchgate.netresearchgate.net The spectroscopic and chromatographic properties of the synthetic compound are then compared with those of the isolated or unknown sample. A perfect match in all analytical data (e.g., NMR, IR, MS, and GC retention time) provides conclusive proof of the structure. researchgate.net This approach was used to identify the related compound (Z)-1,10-nonadecadiene from a natural source by comparing it with an authentic standard. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, allowing for the study of complex processes that are difficult to observe experimentally.

Conformational Analysis and Dynamics of Long-Chain Dienes

Long-chain dienes, such as this compound, are flexible molecules that can adopt a multitude of shapes or conformations. MD simulations are instrumental in exploring this conformational landscape and understanding the dynamic transitions between different states. mdpi.com The flexibility of the long alkyl chain allows for various folding and rotational arrangements.

Simulations can track the dihedral angles and bond lengths over time to map the conformational space. mdpi.com For instance, studies on similar long-chain molecules have shown that the dynamics can be driven by cooperative motions along the chain. mdpi.com The presence of the double bonds in this compound introduces specific constraints and functionalities that influence its dynamic behavior compared to a saturated alkane of the same length.

Interfacial Behavior and Surface-Ordered Phase Formation in Diene Systems

Molecular dynamics simulations have been effectively used to study the behavior of long-chain molecules at interfaces, such as the boundary between a liquid and its vapor or between different liquids. researchgate.netmdpi.com These simulations can reveal how molecules arrange themselves at a surface, which can differ significantly from their behavior in the bulk material. mdpi.com

A notable phenomenon observed in simulations of a similar long-chain diene, nonadeca-1,18-diene, is the formation of a surface-ordered phase (SOP). researchgate.net In these simulations, a crystalline film of the diene was heated, and it was found that within a specific temperature range (352 K to 364 K), the inner layer of the film would melt while the surface layers remained in a crystalline state. researchgate.net This coexistence of a liquid-like interior and solid-like surfaces represents an intermediate state between the solid and liquid phases. researchgate.net The molecules in these crystalline surface monolayers were found to be arranged in a hexagonal packing, with the chain axes oriented nearly perpendicular to the surface. researchgate.net

Analysis of these simulations suggests that the inner part of the long chain plays a more critical role than the end groups in the formation of this SOP. researchgate.net This indicates that the length and nature of the hydrocarbon chain in molecules like this compound are key factors in their ability to form such ordered surface structures. The formation of these surface-ordered phases can have significant implications for the material's surface tension and optical properties. researchgate.net

Polymerization Process Simulation

Molecular dynamics simulations are also a valuable tool for investigating polymerization reactions. researchgate.netaip.org These simulations can provide insights into the reaction mechanisms and the factors that control the structure and properties of the resulting polymer. researchgate.net For dienes, this includes modeling processes like acyclic diene metathesis (ADMET) polymerization. acs.org

Simulations can model the entire polymerization process, from the initial interaction of monomer units to the growth of long polymer chains. chemrxiv.org This allows researchers to study how factors like initiator concentration, temperature, and the specific structure of the diene monomer influence the polymerization rate and the final polymer characteristics. nih.gov For example, in the context of ethylene-propylene-diene monomer (EPDM) rubber, MD simulations have been used to determine the optimal polymerization degree and crosslinking density to achieve desired material properties. researchgate.net

By simulating the polymerization of this compound, researchers could predict the likely structure of the resulting polymer, including its chain length distribution and the prevalence of different types of linkages. This information is crucial for designing polymers with specific mechanical, thermal, or optical properties.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure, stability, and reactivity of molecules.

Density Functional Theory (DFT) for Electronic Structure and Stability

Density Functional Theory (DFT) is a widely used quantum chemical method to study the electronic structure of molecules. numberanalytics.comannauniv.edu It allows for the calculation of various properties, including the molecule's energy, electron density distribution, and molecular orbitals. jmchemsci.com These calculations are essential for understanding the intrinsic stability of a molecule like this compound and for predicting its behavior in chemical reactions. annauniv.edu

DFT calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). jmchemsci.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. jmchemsci.com A larger gap generally implies greater stability. For this compound, DFT could be used to analyze how the positions of the double bonds and the chain conformation affect its electronic properties.

Furthermore, DFT is employed to calculate thermodynamic properties, which can predict the relative stability of different isomers or conformers of a molecule. aps.org For instance, DFT calculations on similar long-chain conjugated molecules have shown that the choice of the functional (a key component of DFT calculations) is critical for accurately predicting torsional energy barriers. uci.edu

Table 1: Example of DFT Calculated Properties for a Diene System (Note: This is a representative table. Actual values for this compound would require specific calculations.)

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Total Energy | -2450 Hartree |

Reaction Pathway Elucidation and Transition State Analysis

Quantum chemical calculations are instrumental in mapping out the potential energy surface of a chemical reaction, which allows for the identification of reaction pathways, intermediates, and transition states. researchgate.neturan.ua A transition state is a high-energy configuration that a molecule must pass through to transform from reactants to products. numberanalytics.com The energy of this transition state determines the activation energy and, consequently, the rate of the reaction. numberanalytics.com

For reactions involving dienes, such as cycloadditions or polymerization initiation, DFT can be used to locate the transition state structures and calculate their energies. researchgate.neturan.ua For example, in the hydrobromination of buta-1,3-diene, calculations showed two competing pathways leading to different products, with the transition state structures revealing the precise atomic rearrangements during the reaction. researchgate.net

By analyzing the transition states for potential reactions of this compound, such as dimerization or reactions with other molecules, researchers can predict which reactions are most likely to occur and under what conditions. aip.org This is crucial for controlling the chemical transformations of the diene and for designing synthetic routes to new materials. The use of advanced methods like multi-path variational transition state theory can provide even more accurate reaction rate constants by considering multiple reaction paths and quantum mechanical tunneling effects. rsc.org

Computational Chemistry and Theoretical Investigations of Nonadecadienes

Spectroscopic Property Prediction and Validation

The elucidation of the chemical structure of Nonadeca-1,10-diene is critically dependent on the analysis of its spectroscopic data. Computational chemistry provides powerful tools for predicting these properties, which can then be validated against experimental measurements. This synergy between theoretical calculations and empirical data is essential for confirming the molecule's structural and electronic characteristics. The primary methods for this involve predicting Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Theoretical predictions of spectroscopic properties are most commonly performed using Density Functional Theory (DFT). rsc.orgmdpi.com DFT calculations can determine the electron distribution and magnetic shielding around each nucleus, which in turn allows for the prediction of NMR chemical shifts (δ). rsc.orgnrel.gov Similarly, by calculating the vibrational frequencies of the molecule's bonds, a theoretical IR spectrum can be generated. acs.org These in silico spectra serve as a benchmark for comparison with experimental results.

Validation is achieved by acquiring experimental ¹H NMR, ¹³C NMR, and FT-IR spectra of a synthesized sample of this compound. The close correlation between the predicted and experimental spectra provides strong evidence for the correct structural assignment. mdpi.com Minor deviations between the calculated and observed values are expected and can be attributed to factors such as solvent effects, conformational dynamics in solution, and the inherent approximations within the chosen computational model. researchgate.netmdpi.comrsc.org

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum for this compound would show distinct signals for the protons in different chemical environments. The olefinic protons (=CH and =CH₂) are expected to be the most deshielded, appearing at the downfield end of the spectrum. nih.govlibretexts.org Protons on carbons adjacent to the double bonds (allylic protons) would appear at intermediate chemical shifts, while the signals for the remaining methylene (B1212753) (-CH₂-) groups in the long aliphatic chain would overlap in the upfield region. magritek.com

A hypothetical comparison between predicted and experimental ¹H NMR data is presented below.

| Proton Position | Predicted Chemical Shift (δ, ppm) (DFT) | Hypothetical Experimental Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| H-1' (on C1) | 4.93 | 4.95 | dd | 1H |

| H-1'' (on C1) | 5.01 | 5.00 | dd | 1H |

| H-2 | 5.82 | 5.81 | ddt | 1H |

| H-3 (Allylic) | 2.05 | 2.04 | q | 2H |

| H-10, H-11 (Olefinic) | 5.40 | 5.38 | m | 2H |

| H-9, H-12 (Allylic) | 2.02 | 2.01 | m | 4H |

| H-4 to H-8, H-13 to H-18 | 1.25-1.40 | 1.26-1.38 | m (br) | 20H |

| H-19 | 0.89 | 0.88 | t | 3H |

¹³C NMR Spectroscopy

For the ¹³C NMR spectrum, DFT calculations predict the chemical shifts for each unique carbon atom. The carbons of the double bonds (sp² hybridized) are expected to have the largest chemical shifts, appearing significantly downfield. libretexts.orgucl.ac.uk The terminal sp² carbon (C-1) would be less deshielded than the internal one (C-2). The long chain of sp³ hybridized methylene carbons would produce a cluster of signals in the upfield region. researchgate.net

| Carbon Position | Predicted Chemical Shift (δ, ppm) (DFT) | Hypothetical Experimental Chemical Shift (δ, ppm) |

|---|---|---|

| C-1 | 114.2 | 114.1 |

| C-2 | 139.2 | 139.1 |

| C-10, C-11 | 130.4 | 130.3 |

| C-3 | 33.8 | 33.8 |

| C-9, C-12 | 27.2 | 27.2 |

| C-4, C-8, C-13, C-17 | 28.9 - 29.7 | 28.9 - 29.6 |

| C-5, C-6, C-7, C-14, C-15, C-16 | 29.1 - 29.5 | 29.1 - 29.5 |

| C-18 | 31.9 | 31.9 |

| C-19 | 14.1 | 14.1 |

Infrared (IR) Spectroscopy

The predicted IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational frequencies of its functional groups. Key absorptions would include C-H stretching from the sp² carbons (=C-H) and sp³ carbons (-C-H), as well as C=C double bond stretching. pressbooks.puborgchemboulder.com The =C-H stretch typically appears at a higher frequency (>3000 cm⁻¹) than the -C-H stretches of the alkane chain (<3000 cm⁻¹). libretexts.orgvscht.cz The C=C stretching vibrations are expected in the 1640-1680 cm⁻¹ region. utdallas.edu The region below 1400 cm⁻¹ is known as the fingerprint region and contains complex vibrations characteristic of the entire molecule. pressbooks.pub

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) (DFT) | Hypothetical Experimental Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| =C-H (vinyl & internal) | Stretching | 3078, 3020 | 3077, 3019 | Medium |

| -C-H (alkane chain) | Stretching | 2925, 2855 | 2924, 2853 | Strong |

| C=C (vinyl & internal) | Stretching | 1642, 1655 | 1641, 1654 | Medium-Weak |

| -CH₂- | Bending (Scissoring) | 1465 | 1465 | Medium |

| =C-H (vinyl) | Bending (Out-of-plane) | 991, 910 | 990, 910 | Strong |

Applications and Technological Relevance of Nonadeca 1,10 Diene and Its Polymers

Monomeric Units in Polymer Science and Engineering

As a monomer, Nonadeca-1,10-diene is a valuable building block for constructing a variety of polymeric structures. The presence of two distant reactive sites allows it to participate in both linear polymerization and cross-linking reactions, leading to materials with diverse properties.

Synthesis of High-Performance Polyolefins

The incorporation of non-conjugated dienes into polyolefin chains is a key strategy for producing high-performance and functionalized polymers. mdpi.com The copolymerization of ethylene (B1197577) with α,ω-dienes, such as 1,7-octadiene (B165261) or 1,9-decadiene, using metallocene or half-titanocene catalysts, allows for the introduction of pendant vinyl groups along the polyethylene (B3416737) backbone. mdpi.comresearchgate.netmdpi.com These reactive groups can then be used for post-polymerization modifications.

By analogy, this compound can be used as a comonomer with olefins like ethylene. This process would yield ultrahigh molecular weight copolymers with terminal olefinic double bonds in the side chains. mdpi.com The long C19 chain of the diene would act as a spacer, influencing the physical properties of the resulting polyolefin, such as its crystallinity, melting point, and mechanical flexibility. The terminal double bonds serve as sites for further functionalization, enabling the creation of tailored materials with improved properties like adhesion, printability, or compatibility with other polymers. rsc.org The use of specific single-site catalysts, like ansa-zirconocenes or half-titanocenes, can offer precise control over the polymer's microstructure. nih.govkotohiro-nomura.com

Table 1: Catalysts Used in Copolymerization of Olefins and Non-conjugated Dienes

| Catalyst Type | Example Catalyst | Comonomers | Key Feature |

|---|---|---|---|

| Metallocene | Cp₂ZrCl₂/MAO | Ethylene, 1,5-Hexadiene, 1,7-Octadiene | Creates copolymers with cyclic structures or pendant vinyl groups. researchgate.net |

| Half-Titanocene | Cp*TiCl₂(O-2,6-ⁱPr₂C₆H₃)/MAO | Ethylene, 1,7-Octadiene | Produces polymers with terminal double bonds in the side chain without cyclization. mdpi.com |

Development of Biobased and Sustainable Polymer Materials

There is a significant industrial and academic push to develop polymers from renewable resources to create a more sustainable circular economy. mdpi.comdntb.gov.ua Bio-based polymers can be produced from biomass, such as plant waste, through biological or chemical processes. nih.gov Long-chain α,ω-dienes, which are key monomers for certain specialty polymers, can be derived from plant oils like castor oil. mdpi.comnih.gov For instance, undec-10-enoic acid from castor oil is a precursor for 1,10-undecadiene (B77067), a valuable monomer for Acyclic Diene Metathesis (ADMET) polymerization. mdpi.comnih.gov

Following this precedent, pathways for the synthesis of this compound from renewable feedstocks could be developed. Plant oils containing long-chain fatty acids could serve as potential starting materials. The ADMET polymerization of such bio-derived dienes, often facilitated by ruthenium-carbene catalysts, can produce high molecular weight polyesters and other polymers under mild conditions. mdpi.comdntb.gov.ua This approach allows for the creation of sustainable polymers where the long aliphatic chain of this compound would contribute to desirable properties like flexibility and hydrophobicity in the final material.

Creation of Elastomers and Specialty Coatings

Dienes are fundamental monomers for the synthesis of rubbers and other elastomers. qorganica.es The polymerization of conjugated dienes like isoprene (B109036) leads to natural rubber. qorganica.es Non-conjugated dienes are also crucial, often used as a third monomer in ethylene-propylene-diene monomer (EPDM) rubbers. researchgate.net The second, less reactive double bond of the diene is not incorporated into the main polymer chain but remains available for subsequent cross-linking, a process known as vulcanization. qorganica.esresearchgate.net

This compound, with its two terminal double bonds, is an ideal candidate for use as a cross-linking agent. googleapis.com When incorporated into a polymer blend, one double bond can react to join the main polymer chain, leaving the other pendant and available for creating cross-links between polymer chains. googleapis.com These sulfur or peroxide-initiated cross-links are what give elastomers their characteristic elasticity. The long, flexible nineteen-carbon chain of this compound would contribute to a low glass transition temperature and enhance the elastomeric properties of the material. Furthermore, polymers containing such long-chain dienes could be used to formulate specialty coatings, providing properties like hydrophobicity, flexibility, and barrier protection. ontosight.ai

Building Blocks in Advanced Organic Synthesis

Beyond polymer science, the unique structure of this compound makes it a valuable building block for constructing complex organic molecules. The two double bonds offer distinct points for chemical modification, and the long aliphatic chain can be a key structural component of the target molecule.

Precursors for Complex Natural Product Analogue Synthesis

Natural products often feature complex architectures, including macrocycles and long aliphatic chains, and serve as inspiration for new medicines. Dienes are important building blocks in the synthesis of these intricate molecules. researchgate.net Research has demonstrated the use of a related isomer, nonadeca-1,2-diene, in the key step of synthesizing lembehyne B, a natural product, via a titanium-catalyzed cross-cyclomagnesiation reaction. acs.orgmathnet.ru This highlights the utility of C19 diene skeletons in constructing complex natural product frameworks.

The terminal double bonds of this compound can be selectively functionalized through a wide range of organic reactions, such as metathesis, epoxidation, or hydroboration-oxidation, to build up molecular complexity. This makes it a potentially valuable precursor for the synthesis of analogues of natural products like macrolides or polyenes, where long carbon chains are a defining feature. naturalproducts.netacs.org The synthesis of these analogues is critical for studying structure-activity relationships and developing new therapeutic agents. acs.org

Table 2: Selected Reactions of Dienes in Complex Synthesis

| Reaction Type | Reagents | Resulting Functionality | Relevance |

|---|---|---|---|

| Cross-Cyclomagnesiation | EtMgBr, Mg, Cp₂TiCl₂ | Titanacyclopentanes | Key step in the synthesis of lembehyne B using nonadeca-1,2-diene. acs.orgmathnet.ru |

| Olefin Metathesis | Ruthenium or Molybdenum Catalysts | New C=C bonds, Macrocycles | Forms macrocyclic structures or extends carbon chains. psu.edu |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | Epoxides | Introduces reactive three-membered rings for further transformation. |

Intermediates for Pharmaceutical and Agrochemical Development

The development of new pharmaceuticals and agrochemicals often relies on the availability of versatile chemical intermediates that can be elaborated into a wide variety of target structures. framochem.com Dienes are recognized as important intermediates for synthesizing certain pharmaceuticals and agrochemicals. ontosight.ai The functional groups present in these molecules are often built upon simpler hydrocarbon scaffolds.

This compound provides a nineteen-carbon lipophilic backbone with two reactive functional handles. The double bonds can participate in reactions to introduce heterocycles, oxygen-containing groups, or nitrogen-containing groups, which are common features in bioactive molecules. epo.org For example, the diene could be a starting point for synthesizing long-chain insect pheromones or their analogues, which are used in pest management. The long aliphatic chain could also be advantageous for molecules designed to interact with lipid membranes or hydrophobic binding pockets in biological targets. While direct use of this compound in current commercial products is not documented, its structure represents a valuable synthon for the discovery and development of future active ingredients in medicine and agriculture.

Contributions to Materials Science Beyond Polymeric Systems

Beyond its role as a monomer for polymerization, the long-chain diene structure of this compound and its isomers informs research in other areas of materials science, particularly in the study of surface phenomena and molecular self-organization.

Self-Assembled Monolayers and Surface Chemistry

Self-assembled monolayers (SAMs) are organized layers of organic molecules that spontaneously form on the surface of a substrate. dyenamo.seuni-tuebingen.de These layers are created through the adsorption of molecules from a liquid or vapor phase onto a solid surface. dyenamo.seuni-tuebingen.de The molecules that form SAMs typically consist of a "headgroup" with a specific chemical affinity for the substrate, a "backbone" or chain, and a terminal "endgroup" that defines the surface properties of the monolayer. uni-tuebingen.de The process is popular due to its ease of preparation and the ability to precisely control the modification of interfaces at a molecular level. uni-tuebingen.dersc.org

While classic SAMs often involve molecules like alkanethiols on gold substrates, the principles of self-organization at surfaces are studied for a wide range of molecules, including long-chain hydrocarbons like this compound and its isomers. uni-tuebingen.de Research into the surface chemistry of these long-chain dienes provides insight into how such molecules arrange themselves at interfaces. Molecular dynamics simulations on nonadeca-1,18-diene, an isomer of this compound, have revealed the formation of a distinct, ordered phase at the liquid-vapor interface. researchgate.netresearchgate.net In these simulations, the surface layers of the material remain in a crystalline state even while the bulk material is in a molten state. researchgate.netresearchgate.net This behavior, known as surface freezing or a surface-ordered phase, demonstrates a form of self-organization at an interface driven by the molecular structure. researchgate.netacs.org The aggregation of the molecules in these surface monolayers was found to be a hexagonal chain side packing, with the chain axes oriented nearly parallel to the surface normal. researchgate.netresearchgate.net

Role in Ordered Phases and Crystallization Phenomena

The study of this compound and its isomers contributes significantly to the understanding of ordered phases and crystallization, particularly the phenomenon of surface crystallization. acs.org Molecular dynamics simulations have been a key tool in exploring these behaviors at a molecular level.

A detailed molecular dynamics study on nonadeca-1,18-diene has shown that it exhibits a surface-ordered phase (SOP) at temperatures above its bulk melting point. researchgate.netresearchgate.net This research identified a stable state where the surface exists as a crystalline monolayer while the interior is in a liquid state, signifying an intermediate phase between solid and liquid. researchgate.netresearchgate.net This phenomenon was observed in a specific temperature range during simulated heating. researchgate.net

The key findings from the molecular dynamics simulation of nonadeca-1,18-diene are summarized below.

| Property | Observation | Significance |

| Phase Coexistence | The middle layer of a simulated crystalline film was observed to be in a melt state, while the two surface layers remained crystalline. researchgate.netresearchgate.net | Identification of a stable Surface-Ordered Phase (SOP), an intermediate state between solid and liquid. researchgate.netresearchgate.net |

| Temperature Range | The SOP was observed in the temperature range of 352 K to 364 K. researchgate.net | Defines the thermal conditions for the existence of this unique surface phase. |

| Molecular Aggregation | Molecules in the crystalline surface monolayers adopt a hexagonal chain side packing. researchgate.netresearchgate.net | Describes the specific molecular arrangement within the ordered surface layer. |

| Molecular Orientation | The axis of the molecular chains is approximately parallel to the surface normal. researchgate.netresearchgate.net | Indicates a high degree of orientational order at the surface. |

| Structural Influence | Analysis comparing nonadeca-1,18-diene with nonadecane (B133392) suggests the inner part of the chain is more critical than the end-groups in forming the SOP. researchgate.netresearchgate.net | Provides insight into the molecular structural requirements for surface ordering. |

This surface ordering is a notable phenomenon in the crystallization of n-alkanes and related long-chain molecules. acs.org The existence of a crystalline monolayer at the surface can act as a nucleation site, potentially mediating the crystallization of the bulk material. acs.org The remarkable changes in properties like surface tension and light transmittance associated with the SOP suggest potential utility in the manufacturing of mechanical and optical sensors. researchgate.netresearchgate.net

Biosynthetic Pathways and Occurrence of Nonadecadienes in Natural Systems

Enzymatic Biosynthesis of Diene Hydrocarbons in Biological Organisms

The formation of diene hydrocarbons in biological systems is a fascinating example of enzymatic precision. Generally, these compounds, including various nonadecadiene isomers, are derived from fatty acid metabolism. The biosynthesis of diene-containing fatty acids originates from acetyl-CoA. wikipedia.org In insects, the biosynthesis of hydrocarbon pheromones often involves the modification of fatty acids, followed by a decarboxylation step to yield the final hydrocarbon chain. While the specific enzymatic machinery for nonadeca-1,10-diene is not extensively detailed in the provided literature, the general pathway for similar olefinic compounds in insects points towards a route involving elongation and desaturation of fatty acids, followed by decarboxylation. ebi.ac.uk

The production of steroid hormones, another class of crucial biological molecules, also originates from dietary sterols, which are converted into active hormones through a series of enzymatic reactions catalyzed by enzymes like cytochrome P450s. frontiersin.orgnih.gov This highlights a common principle in nature where complex organic molecules are built through specific, enzyme-catalyzed pathways. The biosynthesis of certain fungal natural products also involves enzymes known as pericyclases, which can catalyze reactions like the Diels-Alder cycloaddition to form complex cyclic structures. researchgate.net These enzymatic strategies, which offer high efficiency and stereoselectivity, are fundamental to the production of a vast array of natural products. nih.govacs.org The Gene Ontology database defines a biosynthetic process for (Z)-nonadeca-1,14-diene, an isomer of this compound, as the chemical reactions and pathways leading to its formation. tamu.edu

Chemical Identification and Synthesis of Natural Nonadecadiene Derivatives in Chemical Ecology (e.g., pheromones)

Nonadecadiene isomers play a significant role in chemical ecology, primarily as sex pheromones in various insect species, particularly moths (Lepidoptera). The identification and synthesis of these compounds are crucial for understanding insect behavior and for developing environmentally benign pest management strategies. ontosight.aisfu.ca

(Z)-1,10-nonadecadiene has been identified as a major component of the pheromone blend in the insect species Oxycarenus discicolle. researchgate.net Its identification was achieved through a combination of analytical techniques applied to the natural extract from the male insect. These methods included gas chromatography (GC), mass spectrometry (MS), and microderivatizations such as hydrogenation, partial reduction, and methylthiolation. researchgate.net The comparison of mass spectra and co-injection with a synthetically created authentic standard confirmed the structure. researchgate.net

Other nonadecadiene isomers are also important semiochemicals. For example, (Z,Z)-6,9-nonadecadiene is a key component of the sex pheromone for the geometrid moth Sabulodes caberata. nih.gov Its identification involved similar techniques, including analysis of ozonolysis and dimethyl disulfide adducts. nih.gov Field tests confirmed that the synthetic version of this compound was effective in trapping male moths. nih.gov Similarly, (3Z,6Z,9Z)-3,6,9-nonadecatriene and (6Z,9Z)-6,9-nonadecadiene have been identified as a binary sex attractant for the moth Alsophila quadripunctata. researchgate.net

The synthesis of these nonadecadiene pheromones is essential for confirming their structure and for use in ecological applications. For instance, the synthesis of (Z,Z)-6,9-nonadecadiene was achieved starting from methyl linoleate (B1235992) through a chain-lengthening process. nih.gov The synthesis of other polyene pheromones often involves multi-step chemical reactions, such as the Wittig reaction, to create the specific double bond geometry required for biological activity. researchgate.networdpress.com The stereochemistry of these molecules is often critical to their function as pheromones. ontosight.ai

The table below summarizes the identification of various nonadecadiene derivatives and their roles as pheromones.

| Compound Name | Role in Chemical Ecology | Species |

| (Z)-1,10-Nonadecadiene | Major pheromone component | Oxycarenus discicolle researchgate.net |

| (Z,Z)-6,9-Nonadecadiene | Sex pheromone component | Sabulodes caberata nih.gov |

| (6Z,9Z)-6,9-Nonadecadiene | Component of binary sex attractant | Alsophila quadripunctata researchgate.net |

| (3Z,6Z,9Z)-3,6,9-Nonadecatriene | Component of binary sex attractant | Alsophila quadripunctata researchgate.net |

| (10Z,13Z)-Nonadeca-10,13-dien-2-one | Trail-following pheromone | Glossotermes oculatus oup.comresearchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.